molecular formula C20H16N4O B2756501 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide CAS No. 2034512-48-4

3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2756501
CAS No.: 2034512-48-4
M. Wt: 328.375
InChI Key: WSRBRUGPKRXVBF-UHFFFAOYSA-N
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Description

3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a cyano group, a phenylpyrimidine moiety, and a benzamide structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature or with stirring at elevated temperatures can yield the desired cyanoacetamide derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bases, acids, and oxidizing agents. For example, the compound can undergo nucleophilic substitution reactions where the cyano group or the phenylpyrimidine moiety is targeted . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or additional substituents.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a pharmacological agent due to its biological activity. Researchers are exploring its use in developing new drugs and therapeutic agents. Additionally, it has applications in the industry, particularly in the synthesis of materials with specific properties.

Comparison with Similar Compounds

3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can be compared with other similar compounds, such as other cyanoacetamide derivatives and phenylpyrimidine-based molecules . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.

Properties

IUPAC Name

3-cyano-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c21-12-15-5-4-8-18(11-15)20(25)22-10-9-16-13-23-19(24-14-16)17-6-2-1-3-7-17/h1-8,11,13-14H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRBRUGPKRXVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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